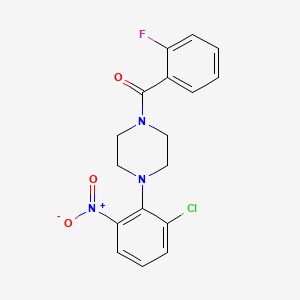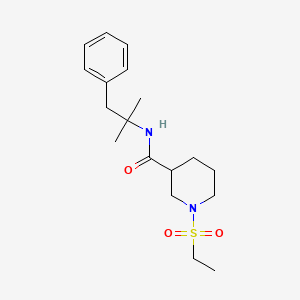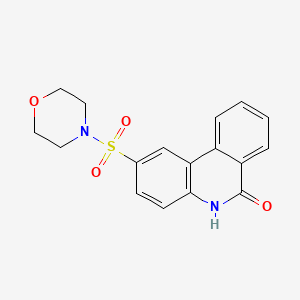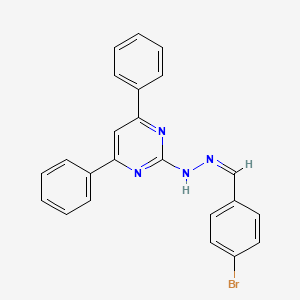![molecular formula C22H14BrClN2O B5420982 3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5420982.png)
3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, making it an attractive target for drug discovery and development.
作用機序
The mechanism of action of 3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound exerts its biological activities through the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. The compound has also been found to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been found to have a diverse range of biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to reduce inflammation, oxidative stress, and neuroinflammation. The compound has been shown to have a good safety profile and low toxicity in animal studies.
実験室実験の利点と制限
One of the main advantages of using 3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its diverse range of biological activities. The compound can be used to study various signaling pathways and enzymes involved in inflammation, cancer, and neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound can be further studied for its potential applications in the treatment of other diseases, such as cardiovascular diseases and diabetes.
合成法
The synthesis of 3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 4-bromoaniline with 2-chloroacetophenone in the presence of a base to form an intermediate product. This intermediate product is then reacted with 2-chlorobenzaldehyde in the presence of a catalyst to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
3-(4-bromophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. The compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-(2-chlorophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClN2O/c23-16-10-12-17(13-11-16)26-21(14-9-15-5-1-3-7-19(15)24)25-20-8-4-2-6-18(20)22(26)27/h1-14H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLATVZFNLSTFNB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(4-pyridin-2-ylbenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5420899.png)
![methyl (4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B5420904.png)


![3-(5-{4-[(2-methyl-2-propen-1-yl)oxy]phenyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5420922.png)
![3-{5-[(3-chloro-2-methylphenoxy)methyl]-2-furyl}-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420929.png)






![6-[(2-amino-2-oxoethyl)amino]-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5420993.png)
![3-[(dimethylamino)methyl]-1-[5-(hydroxymethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5420997.png)
